TAK-981 (TAK-981), also known as [(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate, is a selective inhibitor of the SUMOylation pathway. [] It functions by covalently binding to the small ubiquitin-like modifier (SUMO) protein, thereby preventing the transfer of SUMO from the SUMO-activating enzyme (SAE) to the SUMO-conjugating enzyme UBC9. [] This inhibition of SUMOylation disrupts various cellular processes, particularly those related to tumor cell survival and proliferation, and enhances immune responses against cancer. []
Subasumstat is classified as a SUMOylation inhibitor and is currently under investigation in clinical trials aimed at evaluating its safety and efficacy in treating advanced or metastatic solid tumors and hematologic malignancies . The compound has not yet received regulatory approval and remains in the experimental phase.
The synthesis of Subasumstat involves a multi-step chemical process. While specific proprietary methods may not be publicly disclosed, the general approach to synthesizing small molecule inhibitors typically includes:
The precise synthetic route for Subasumstat has not been detailed in the available literature but would follow standard practices for small molecule drug development.
Subasumstat functions primarily through its ability to inhibit the SUMOylation process by forming an adduct with SUMO proteins. This action prevents the transfer of SUMO from the SUMO activating enzyme to the SUMO conjugating enzyme UBC9. Consequently, this inhibition disrupts numerous downstream signaling pathways that are critical for tumor cell survival and proliferation .
In preclinical studies, Subasumstat has demonstrated synergistic effects when combined with other therapies such as rituximab in non-Hodgkin lymphoma models. This suggests that it may enhance the efficacy of existing treatments through dual mechanisms: direct inhibition of cancer cell survival pathways and modulation of immune responses .
The mechanism of action of Subasumstat involves several key processes:
Subasumstat possesses several notable physical and chemical properties:
These properties are critical for determining its formulation for clinical use.
Subasumstat shows promise in various scientific applications:
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.: 18252-46-5
CAS No.: 179461-46-2
CAS No.: 499-09-2
CAS No.: